
1,1-Dibromo-2-(4-ethylphenyl)ethylene
Overview
Description
1,1-Dibromo-2-(4-ethylphenyl)ethylene is a halogenated ethylene derivative featuring two bromine atoms at the 1,1-positions and a 4-ethylphenyl substituent at the 2-position. For instance, compounds like 1,1-dibromo-2-(trifluoromethoxy)alkenes and 1,1-dibromo-2-(3,4,5-trimethoxyphenyl)ethylene share similar synthetic pathways involving bromination of terminal alkynes or alkenes using reagents like N-bromophthalimide (NBP) or carbon tetrabromide .
Comparison with Similar Compounds
The following table summarizes key analogs of 1,1-Dibromo-2-(4-ethylphenyl)ethylene, highlighting structural differences, synthesis methods, and functional properties:
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., -OCF₃, -F) increase electrophilicity, favoring nucleophilic cross-coupling reactions . In contrast, electron-donating groups (e.g., -OCH₃, -C₂H₅) enhance stability and lipophilicity, making such compounds suitable for hydrophobic environments .
- The 4-ethylphenyl group in the target compound likely balances moderate electron-donating effects with steric bulk, which may slow reaction kinetics compared to smaller substituents (e.g., -CH₃) .
Synthetic Flexibility :
- Silver-mediated dibromination (as in ) achieves high regioselectivity for trifluoromethoxy derivatives, but the method’s efficacy for 4-ethylphenyl analogs remains untested .
- Zinc- or lithium-based protocols () are versatile for aryl-substituted dibromoethylenes but may require optimization for ethylphenyl groups due to steric hindrance .
Applications: Dibromo compounds are pivotal precursors for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). The 4-ethylphenyl group’s lipophilicity could enhance solubility in nonpolar solvents, aiding in catalytic reactions .
Properties
Molecular Formula |
C10H10Br2 |
---|---|
Molecular Weight |
289.99 g/mol |
IUPAC Name |
1-(2,2-dibromoethenyl)-4-ethylbenzene |
InChI |
InChI=1S/C10H10Br2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-7H,2H2,1H3 |
InChI Key |
SZSVMAWQXYGPSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(Br)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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